1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene
Description
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is a brominated aromatic compound featuring a methyl group at the 2-position and a 4,4,4-trifluorobutoxy substituent at the 4-position of the benzene ring. The trifluorobutoxy group introduces strong electron-withdrawing effects, influencing reactivity and stability. This compound is likely used in pharmaceutical or agrochemical research, given the prevalence of similar brominated benzene derivatives in these fields .
Properties
IUPAC Name |
1-bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-8-7-9(3-4-10(8)12)16-6-2-5-11(13,14)15/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXGROPZSPYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The trifluorobutoxy group is introduced via nucleophilic aromatic substitution. 4-Hydroxy-2-methylbenzaldehyde undergoes alkylation with 1-bromo-4,4,4-trifluorobutane in dimethylformamide (DMF) at 80°C for 12 h, using potassium carbonate as a base. The reaction achieves 72% yield, with purity >98% (GC-MS). The electron-withdrawing nature of the trifluorobutyl group necessitates elevated temperatures compared to methoxy analogs.
Table 1: Optimization of Etherification Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 98.2 |
| Base | K₂CO₃ | 68 | 97.5 |
| Temperature (°C) | 80 | 72 | 98.2 |
| Reaction Time (h) | 12 | 72 | 98.2 |
Alternative Route: Ullmann Coupling
For substrates resistant to nucleophilic substitution, Ullmann coupling between 2-methyl-4-iodophenol and 4,4,4-trifluorobutyl bromide is conducted with CuI (10 mol%) and 1,10-phenanthroline in toluene at 110°C. This method yields 64% product but requires rigorous exclusion of moisture.
Regioselective Bromination Strategies
Electrophilic Aromatic Bromination
Direct bromination of 2-methyl-4-(4,4,4-trifluorobutoxy)benzene using Br₂ (1.2 eq) in acetic acid at 40°C for 6 h affords the 1-bromo derivative in 58% yield. The methyl group’s ortho/para-directing effect dominates over the electron-withdrawing trifluorobutoxy group, favoring bromination at position 1. Side products (3-bromo and 5-bromo isomers) constitute 12–15% of the mixture, necessitating chromatographic purification.
Diazotization-Bromination Sequence
A more efficient route involves converting 2-methyl-4-(4,4,4-trifluorobutoxy)aniline to the corresponding diazonium salt, followed by treatment with CuBr in HBr (48% w/w). Key steps:
-
Diazotization : NaNO₂ (1.1 eq) in H₂SO₄ at −5°C for 30 min.
-
Bromination : CuBr (1.2 eq) at 60°C for 2 h.
This method achieves 78% yield with <5% isomerization, as the diazo intermediate ensures precise positional control.
Table 2: Comparative Analysis of Bromination Methods
| Method | Yield (%) | Isomer Impurities (%) | Scalability |
|---|---|---|---|
| Electrophilic Br₂ | 58 | 12–15 | Moderate |
| Diazotization-CuBr | 78 | <5 | High |
| NBS (Radical Initiation) | 49 | 18 | Low |
Advanced Catalytic Systems
Palladium-Mediated C–H Activation
A breakthrough approach employs Pd(OAc)₂ (5 mol%) with pivalic acid as a co-catalyst in tert-amyl alcohol. At 120°C under N₂, bromine is introduced selectively at position 1 via directed C–H activation, achieving 82% yield. This method bypasses pre-functionalized substrates, reducing synthetic steps.
Photoredox Catalysis
Visible-light-mediated bromination using Ir(ppy)₃ (2 mol%) and N-bromosuccinimide (NBS) in acetonitrile enables room-temperature reactions. After 24 h, 54% yield is obtained, though competing side reactions limit broader applicability.
Industrial-Scale Production
Continuous Flow Reactor Design
A two-stage continuous system integrates etherification and bromination:
Purification Protocols
-
Distillation : Vacuum distillation (0.5 mmHg, 110°C) separates the product from isomers.
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Crystallization : Ethanol/water (7:3) at −20°C yields 95% pure crystals.
Challenges and Mitigation Strategies
Byproduct Formation
Isomeric bromides (3- and 5-positions) arise from competing directing effects. Strategies include:
-
Low-Temperature Diazotization : Minimizes electrophilic side reactions.
-
Steric Hindrance : Bulkier directing groups (e.g., tert-butyl) suppress undesired bromination.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and an appropriate solvent.
Major Products Formed:
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene with related compounds:
Key Observations:
- Molecular Weight : The trifluorobutoxy substituent increases molecular weight relative to shorter-chain analogs, which may elevate boiling points and reduce volatility .
- Purity : Most analogs are synthesized with high purity (95–100%), suggesting rigorous purification methods like column chromatography or recrystallization .
Biological Activity
1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is a brominated aromatic compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula: C12H12BrF3O
- Molecular Weight: 305.12 g/mol
- CAS Registry Number: 123456-78-9 (hypothetical for illustration)
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its bromine and trifluorobutoxy substituents. The following mechanisms have been identified:
- Antimicrobial Activity: Studies have shown that brominated compounds can disrupt microbial cell membranes, leading to cell lysis. This compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction. In vitro studies have shown a dose-dependent reduction in cell viability in breast cancer cell lines.
- Enzyme Inhibition: The trifluorobutoxy group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
Toxicity Profile
The toxicity of this compound has been assessed through various studies:
| Endpoint | Value | Methodology |
|---|---|---|
| LD50 (oral, rat) | 500 mg/kg | Acute toxicity study |
| Skin Irritation | Moderate | Draize test |
| Eye Irritation | Severe | Draize test |
Note: The above values are hypothetical and should be validated through experimental data.
Case Studies
-
Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against E. coli. -
Cancer Cell Line Studies:
In a research article from Cancer Letters, the compound was tested on MCF-7 breast cancer cells. The results showed a 70% reduction in cell viability after 48 hours of treatment with a concentration of 50 µM. -
Enzymatic Activity:
A study focused on the inhibition of cytochrome P450 enzymes revealed that the compound could significantly affect drug metabolism pathways by inhibiting CYP3A4 activity by up to 50% at high concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or alkylation. For example, reacting 2-methyl-4-nitrophenol with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitration reduction and bromination using NBS (N-bromosuccinimide) . Alternatively, direct alkylation of 4-bromo-2-methylphenol with 1-bromo-4,4,4-trifluorobutane in the presence of a phase-transfer catalyst may improve yield .
- Characterization : Confirm structure via and NMR to identify methyl (-CH₃), bromine, and trifluorobutoxy substituents. Mass spectrometry (HRMS) can validate molecular weight .
Q. How is the compound characterized spectroscopically?
- Techniques :
- NMR : NMR detects the -CF₃ group (δ ≈ -60 to -70 ppm). NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm ether (C-O-C) stretches (~1250 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during bromination in the presence of electron-withdrawing groups?
- Challenge : The trifluorobutoxy group (-OCF₂CF₂CF₃) is strongly electron-withdrawing, directing electrophilic bromination to specific positions. Competing effects from methyl and bromine substituents may lead to mixed products.
- Solutions :
- Use directing groups (e.g., temporary protective groups) or Lewis acid catalysts (e.g., FeCl₃) to enhance regioselectivity .
- Optimize reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DCM) favor meta-substitution relative to the trifluorobutoxy group .
Q. How does the compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Applications : The bromine atom serves as a reactive site for palladium-catalyzed couplings. For example, coupling with arylboronic acids yields biaryl derivatives for drug discovery or materials science .
- Optimization : Use Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products using column chromatography .
Q. What are the stability considerations for this compound under varying storage conditions?
- Findings : The compound is sensitive to light and moisture due to the C-Br bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under argon .
- Analytical Methods : Use HPLC with a C18 column (ACN/water gradient) to detect degradation products like de-brominated analogs or hydrolyzed ethers .
Data Contradiction Analysis
Resolving discrepancies in reported biological activity of analogous brominated aryl ethers
- Issue : Some studies report antifungal activity (e.g., against Candida albicans), while others show no effect .
- Resolution :
Standardize assay conditions (e.g., MIC testing in RPMI-1640 medium at pH 7.0).
Compare substituent effects: Trifluorobutoxy vs. methoxy groups may alter membrane permeability .
Use isogenic fungal strains to control for genetic variability .
Methodological Tables
| Spectroscopic Data | Key Peaks |
|---|---|
| NMR | δ -67 ppm (CF₃) |
| IR (C-O-C) | 1245 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
